1-Methyl-5-(tributylstannyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

1-Methyl-5-(tributylstannyl)-1H-pyrazole finds application as a versatile organotin reagent in organic synthesis, particularly in Stille coupling reactions. These reactions involve the creation of carbon-carbon bonds between two sp2-hybridized carbon atoms. 1-Methyl-5-(tributylstannyl)-1H-pyrazole acts as the nucleophile, donating a tributyltin group to the electrophilic partner in the reaction. This allows for the introduction of the pyrazole moiety into various organic molecules. For instance, research has utilized 1-Methyl-5-(tributylstannyl)-1H-pyrazole in the synthesis of novel pyrazole-based heterocycles with potential biological activities [].

Medicinal Chemistry

The pyrazole ring system is a prevalent core structure found in numerous bioactive molecules. 1-Methyl-5-(tributylstannyl)-1H-pyrazole serves as a valuable building block for the synthesis of pyrazole-containing drug candidates. By incorporating this compound into various reaction schemes, researchers can explore the structure-activity relationship (SAR) of potential drugs. Studies have employed 1-Methyl-5-(tributylstannyl)-1H-pyrazole in the synthesis of pyrazole derivatives exhibiting anticonvulsant and anti-inflammatory properties [, ].

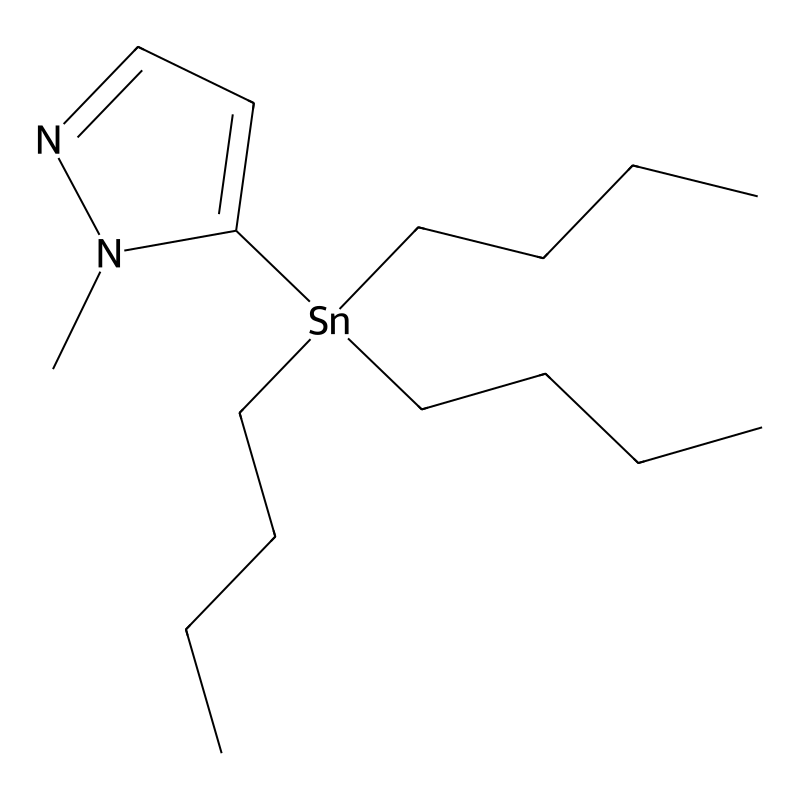

1-Methyl-5-(tributylstannyl)-1H-pyrazole is an organometallic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a tributylstannyl group. The chemical formula for this compound is C${15}$H${24}$N$_{2}$Sn, and it features a five-membered heterocyclic structure that is commonly utilized in various

- N-Methylation: The compound can be methylated using lithium diisopropylamide (LDA) and iodomethane, leading to regioselective substitution at the nitrogen atom .

- Electrophilic Addition: The 5-lithiated derivative of 1-Methyl-5-(tributylstannyl)-1H-pyrazole can react with various electrophiles, allowing for the introduction of substituents at the 5-position of the pyrazole ring .

- Cross-Coupling Reactions: The tributylstannyl group facilitates palladium-catalyzed cross-coupling reactions with aryl iodides, yielding high yields of substituted pyrazoles .

While specific biological activities of 1-Methyl-5-(tributylstannyl)-1H-pyrazole are not extensively documented, compounds containing pyrazole rings have been studied for various pharmacological properties. Pyrazoles are often investigated for their potential as anti-inflammatory, analgesic, and antitumor agents. The presence of the tributylstannyl group may also influence the biological activity by altering solubility and reactivity.

Several methods have been developed for synthesizing 1-Methyl-5-(tributylstannyl)-1H-pyrazole:

- Stannylation: The tributylstannyl group can be introduced through stannylation reactions involving appropriate precursors.

- Lithiation and Electrophilic Substitution: By lithiating the pyrazole derivative and subsequently reacting it with electrophiles, one can achieve high-yielding synthesis of various derivatives .

This compound finds applications primarily in organic synthesis and medicinal chemistry. Its ability to act as a nucleophile makes it suitable for constructing complex organic molecules. Furthermore, due to its unique structure, it may serve as a building block in the development of new pharmaceuticals.

1-Methyl-5-(tributylstannyl)-1H-pyrazole shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

Direct Lithiation-Stannylation Sequence

The most widely employed synthesis involves sequential lithiation and stannylation of 1-methylpyrazole derivatives. Using 4-bromo-1-methylpyrazole as the starting material, n-butyllithium (n-BuLi) at −20°C to −10°C generates a lithiated intermediate at the 5-position, which reacts with tributyltin chloride (Bu₃SnCl) to yield the target compound. This method typically achieves yields of 36.9% under optimized conditions.

Key steps:

- Lithiation: 4-Bromo-1-methylpyrazole (1.2 g, 7.45 mmol) reacts with n-BuLi (1.1 eq) in anhydrous tetrahydrofuran (THF) at −20°C for 20 minutes.

- Stannylation: Addition of Bu₃SnCl (1.3 eq) at room temperature for 16 hours.

LDA-Mediated Regioselective Routes

Lithium diisopropylamide (LDA) enables directed deprotonation of 1-methylpyrazole at −78°C, favoring 5-position functionalization. This approach achieves higher regioselectivity (92:8 N1/N2 ratio) compared to n-BuLi, albeit with marginally lower yields (28.4%).

Advantages:

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard